molecular formula C6H12FN B11722320 (1R,2R)-2-Fluorocyclohexanamine

(1R,2R)-2-Fluorocyclohexanamine

Cat. No.: B11722320
M. Wt: 117.16 g/mol
InChI Key: ZFZUTWAYBJFSIL-PHDIDXHHSA-N
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Description

Significance of Fluorine in Chiral Organic Molecules for Research

The introduction of fluorine into chiral organic molecules is a key strategy in modern chemical design. Fluorine, being the most electronegative element, imparts unique properties to a molecule that are often beneficial for research applications. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic influence is profound.

Key effects of fluorination in chiral molecules include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the biological half-life of a molecule, a crucial factor in pharmaceutical research.

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially enhancing binding affinity and potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects (e.g., the gauche effect). In a chiral scaffold like cyclohexanamine, this can help to lock the molecule into a specific three-dimensional shape, which is critical for stereoselective interactions.

Physicochemical Properties: Fluorination can modulate properties such as lipophilicity (a key factor in membrane permeability) and pKa (acidity/basicity of nearby functional groups). This allows researchers to fine-tune the characteristics of a molecule for a specific purpose.

These properties have made the selective incorporation of fluorine into chiral compounds a mature and powerful strategy in the design of new bioactive compounds and catalysts.

Positional and Stereochemical Isomers of Fluorinated Cyclohexanamines

The fluorinated cyclohexanamine structure can exist as numerous isomers, depending on the position of the fluorine atom and the stereochemistry of the substituents. For 2-fluorocyclohexanamine, the substituents are on adjacent carbons (C-1 and C-2). This arrangement gives rise to both geometric (cis/trans) and optical isomers (enantiomers).

The four possible stereoisomers of 2-fluorocyclohexanamine are:

(1R,2R)-2-Fluorocyclohexanamine and (1S,2S)-2-Fluorocyclohexanamine: These are a pair of enantiomers where the amine and fluorine groups are trans to each other.

(1R,2S)-2-Fluorocyclohexanamine and (1S,2R)-2-Fluorocyclohexanamine: These are a pair of enantiomers where the amine and fluorine groups are cis to each other.

The stereoselective synthesis of a single, specific isomer is a significant challenge in organic chemistry. Researchers employ various methods, including asymmetric catalysis and the use of chiral starting materials, to obtain enantiomerically pure compounds. The ability to isolate a specific isomer is crucial, as different stereoisomers can exhibit vastly different biological activities or catalytic efficiencies.

Table 1: Stereoisomers of 2-Fluorocyclohexanamine

Isomer NameStereochemical RelationshipSubstituent Orientation
This compoundEnantiomer of (1S,2S)trans
(1S,2S)-2-FluorocyclohexanamineEnantiomer of (1R,2R)trans
(1R,2S)-2-FluorocyclohexanamineEnantiomer of (1S,2R)cis
(1S,2R)-2-FluorocyclohexanamineEnantiomer of (1R,2S)cis

Overview of Academic Research Trajectories for this compound

While direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest clear and promising potential research trajectories. These are largely based on the well-established applications of its close structural analog, (1R,2R)-1,2-diaminocyclohexane (DACH), a cornerstone of asymmetric catalysis.

Potential Research Areas:

Chiral Ligand for Asymmetric Catalysis: (1R,2R)-DACH is a highly successful and widely used chiral backbone for creating ligands for transition-metal-catalyzed reactions (e.g., asymmetric hydrogenation, oxidation, and carbon-carbon bond formation). It is hypothesized that this compound could be used to synthesize a new class of chiral ligands. The fluorine atom, with its strong electron-withdrawing nature, could significantly alter the electronic properties of the metal center, thereby influencing the catalytic activity and enantioselectivity of the reaction. Research would likely involve synthesizing Schiff bases, phosphines, or other coordinating moieties from the amine group and evaluating their performance in various asymmetric transformations.

Organocatalysis: Chiral primary amines are effective organocatalysts, often activating substrates through the formation of enamines or iminium ions. The this compound scaffold is a prime candidate for investigation in this area. The fluorine atom's influence on the pKa of the neighboring amine group could modulate its nucleophilicity and basicity, offering a way to fine-tune catalyst performance. Research would focus on its application in reactions like asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.net

Chiral Building Block for Bioactive Molecules: Given the importance of fluorinated and chiral motifs in medicinal chemistry, this compound serves as a valuable chiral building block. Its rigid cyclohexane (B81311) core and defined stereochemistry could be incorporated into larger, more complex molecules designed to interact with specific biological targets. The fluorine atom could enhance metabolic stability or participate in key binding interactions, as discussed previously.

Table 2: Comparison of this compound and its Diamine Analog

Feature(1R,2R)-1,2-Diaminocyclohexane (DACH)This compoundPotential Implication of Fluorine
Functional Groups Two primary aminesOne primary amine, one fluorineAltered coordination, pKa, and hydrogen bonding capability.
Symmetry C2-symmetricAsymmetric (C1)May lead to different selectivity profiles in catalysis.
Electronic Properties Electron-donating aminesElectron-withdrawing fluorineModifies the electronic nature of derived ligands/catalysts.
Established Use Extensively used as a chiral ligand and organocatalyst precursor. researchgate.netchemimpex.comsigmaaldrich.comPrimarily a building block with unexplored catalytic potential.Offers a new avenue for catalyst and ligand design.

The academic exploration of this compound is poised to contribute to the expanding field of fluorine chemistry, offering new tools for asymmetric synthesis and the development of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6-/m1/s1

InChI Key

ZFZUTWAYBJFSIL-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)F

Canonical SMILES

C1CCC(C(C1)N)F

Origin of Product

United States

Conformational Analysis and Stereochemical Characterization of 1r,2r 2 Fluorocyclohexanamine

Theoretical and Computational Approaches to Conformational Behavior

Computational chemistry provides powerful tools to explore the conformational landscape of molecules. For (1R,2R)-2-Fluorocyclohexanamine, these methods elucidate the subtle interplay of forces that dictate its preferred three-dimensional structure.

Density Functional Theory (DFT) Studies on Cyclohexane (B81311) Conformations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. core.ac.uk DFT calculations are instrumental in determining the relative stabilities of different conformers of substituted cyclohexanes. researchgate.netvu.nl

For monosubstituted cyclohexanes, the chair conformation is the most stable. libretexts.org The substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored for larger substituents to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.org The energy difference between the axial and equatorial conformers can be quantified using DFT calculations. libretexts.org

In the case of 2-substituted cyclohexanones, DFT studies, often combined with other methods, have been used to analyze conformer stabilities and the intramolecular interactions that govern them. researchgate.netvu.nl These studies have shown that interactions between the substituent and other ring atoms can significantly influence the conformational equilibrium. researchgate.net

Table 1: Representative DFT-Calculated Energy Differences (ΔE) for Monosubstituted Cyclohexanes

SubstituentAxial Conformer Strain Energy (kJ/mol)Equatorial Conformer Strain Energy (kJ/mol)ΔE (Axial - Equatorial) (kJ/mol)
-CH₃7.607.6
-F~0~0~0
-Cl~2.10~2.1
-Br~2.00~2.0
-OH~4.00~4.0

Note: The data presented are generalized values for monosubstituted cyclohexanes and serve to illustrate the principles of conformational analysis. Specific values for this compound would require dedicated calculations.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a dynamic exploration of the entire conformational space. mdpi.comumn.edu

Molecular Dynamics (MD) simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.commdpi.comnih.gov This allows for the observation of conformational transitions, such as the ring flip of the cyclohexane chair, and the calculation of thermodynamic properties like free energy differences between conformers. libretexts.orgmdpi.com MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect conformational preferences. mdpi.com

Monte Carlo (MC) simulations explore the conformational space by generating random changes in the molecular geometry and accepting or rejecting these changes based on their energy. This method is particularly useful for overcoming energy barriers and finding all low-energy conformations. umn.edu

For a molecule like this compound, both MD and MC simulations can provide a comprehensive understanding of its flexibility and the equilibrium between different chair and boat conformations. libretexts.orgyoutube.com

Influence of Fluorine Substitution on Ring Conformation and Equilibria

The substitution of a hydrogen atom with fluorine can have a profound impact on the conformational equilibrium of the cyclohexane ring. nih.govst-andrews.ac.uk Fluorine is the most electronegative element, leading to a highly polar C-F bond. nih.govacs.org This polarity introduces electrostatic interactions, such as dipole-dipole and hydrogen bonding-like interactions, that can influence conformer stability. researchgate.netnih.gov

In some cases, the presence of fluorine can lead to a preference for the axial position, which is counterintuitive based on steric considerations alone. nih.govacs.org This "axial preference" can be attributed to stabilizing hyperconjugative and electrostatic interactions. For instance, studies on fluorinated methoxycyclohexanes have shown that electrostatic interactions between axial hydrogens and an oxygen atom can favor the axial conformer. st-andrews.ac.uk Similarly, nonclassical hydrogen bonds between a fluorine atom and diaxial hydrogens can also contribute to the stability of the axial conformer. nih.govacs.org

The gauche effect, observed in 1,2-difluoroethane, and the anomeric effect in 2-fluorotetrahydropyran are other examples of how fluorine's electronic properties can dictate conformational preferences. nih.gov In the context of this compound, the interplay between the fluorine and the amine group, along with their interactions with the cyclohexane ring, will determine the final conformational equilibrium.

Advanced Spectroscopic Methods for Stereochemical Assignment (excluding basic data)

While computational methods provide theoretical models, spectroscopic techniques are essential for experimental validation of the stereochemistry and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative. rsc.orgbiophysics.org

¹⁹F NMR offers several advantages:

High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive, making it easy to detect even at low concentrations. biophysics.orghuji.ac.il

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a large range, which often allows for the resolution of signals from different fluorine atoms in a molecule, even in complex mixtures. rsc.orgbiophysics.orghuji.ac.il

Coupling Constants: Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides valuable information about the connectivity and stereochemical relationships between atoms. huji.ac.ilnih.gov The magnitude of these coupling constants can be used to determine dihedral angles and thus deduce the conformation of the molecule.

In the context of this compound, ¹⁹F NMR can be used to distinguish between different stereoisomers and to determine the axial or equatorial orientation of the fluorine atom in the dominant conformer. st-andrews.ac.uk The chemical shift of the fluorine nucleus and its coupling constants with neighboring protons will be different for the axial and equatorial positions.

Table 2: Illustrative ¹⁹F NMR Parameters for Axial vs. Equatorial Fluorine in a Cyclohexane Ring

ParameterAxial FluorineEquatorial Fluorine
Chemical Shift (δ) Typically more upfieldTypically more downfield
³J(H,F) Coupling Constant (Hz) Large (trans-diaxial)Small (gauche)

Note: These are general trends and the exact values for this compound would need to be determined experimentally.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govresearchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus the precise positions of all atoms in the molecule. nih.gov

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the (1R,2R) stereochemistry. nih.gov This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its mirror image. researchgate.netchem-soc.si

The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the molecular geometry.

Torsional angles: Definitive information about the conformation of the cyclohexane ring in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice.

While the conformation observed in the solid state may not be the only one present in solution, it often represents a low-energy conformer and provides a crucial benchmark for comparison with computational and other spectroscopic data.

Derivatization Strategies and Their Academic Applications for 1r,2r 2 Fluorocyclohexanamine

Applications in Chiral Analysis and Separation Science

The presence of stereocenters in (1R,2R)-2-fluorocyclohexanamine makes it a chiral molecule, existing as a pair of enantiomers. Separating and quantifying these enantiomers is critical in many fields, particularly in pharmaceutical development.

A common strategy for separating enantiomers on a standard (achiral) chromatographic column is to first convert them into diastereomers. nih.govresearchgate.net Enantiomers have identical physical properties (e.g., boiling point, solubility) and cannot be separated by achiral methods. Diastereomers, however, have different physical properties and can be separated. nih.gov

This is achieved by reacting the enantiomeric mixture, such as (1R)- and (1S)-2-fluorocyclohexanamine, with a single enantiomer of a chiral derivatizing agent (CDA). researchgate.net This reaction creates a pair of diastereomeric derivatives. For example, reacting the racemic amine with a chiral acid chloride, like Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would produce two different diastereomeric amides. These diastereomers will have distinct chromatographic retention times on an achiral GC or HPLC column, allowing for their separation and quantification. nih.gov This indirect method is a powerful tool for determining the enantiomeric purity of chiral amines. researchgate.netacs.org

Determination of Enantiomeric Excess and Absolute Configuration using Chiral Derivatizing Agents

The precise determination of the enantiomeric excess (ee) and the assignment of the absolute configuration of chiral molecules are fundamental requirements in asymmetric synthesis and pharmaceutical chemistry. For chiral primary amines like this compound, a powerful and widely adopted method involves the use of chiral derivatizing agents (CDAs).

The underlying principle of this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. wikipedia.org While enantiomers possess identical physical and spectroscopic properties, making them indistinguishable by common techniques like Nuclear Magnetic Resonance (NMR) or standard High-Performance Liquid Chromatography (HPLC), diastereomers have distinct physical properties and spectroscopic signatures. masterorganicchemistry.com

The derivatization reaction involves coupling the chiral amine with a highly pure, single-enantiomer CDA. This reaction creates a new covalent bond, typically an amide linkage, resulting in two diastereomeric products if the amine is not enantiomerically pure. These diastereomers can then be analyzed to determine the original enantiomeric composition of the amine.

Methodology

The primary amine of this compound reacts with a chiral acid chloride or an activated carboxylic acid to form a stable amide. A classic and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.orgusm.edu The reaction of this compound and its (1S,2S)-enantiomer with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer) would produce two distinct diastereomeric amides.

These diastereomers can be distinguished and quantified using several analytical techniques:

NMR Spectroscopy: In the presence of the chiral center from the CDA, the corresponding protons (and other nuclei like ¹³C and ¹⁹F) in the two diastereomers experience different magnetic environments. This results in separate, distinguishable signals in the NMR spectrum. wikipedia.orgmasterorganicchemistry.com The integration of these distinct signals allows for the precise calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original amine. For a fluorinated compound like this compound, ¹⁹F NMR is particularly powerful, as the fluorine atom provides a sensitive and often baseline-separated signal for each diastereomer. nih.govnih.gov

HPLC: Diastereomers can also be separated using standard (achiral) HPLC columns due to their different physical properties. researchgate.net By developing a suitable chromatographic method, the two diastereomers can be resolved into separate peaks. The relative area of these peaks provides a quantitative measure of the enantiomeric excess.

Determining Absolute Configuration

Beyond quantifying enantiomeric purity, derivatization with specific CDAs like Mosher's acid allows for the determination of the absolute configuration. By systematically analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the ¹H NMR spectra of the diastereomers, a spatial model of the molecule can be constructed. The Mosher's method provides an empirical model that correlates the sign of Δδ (δS - δR) for various protons to the absolute stereochemistry at the amine's chiral center. usm.edu More advanced methods may combine experimental NMR data with Density Functional Theory (DFT) calculations of the expected NMR shifts for each diastereomer to assign the absolute configuration with high confidence. nih.govfrontiersin.org

Table 1: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

Chiral Derivatizing Agent (CDA)AcronymReactive GroupAnalytical MethodKey Feature
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA / Mosher's AcidAcid ChlorideNMRWidely used for determining absolute configuration. wikipedia.orgusm.edu
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA / Marfey's ReagentAryl Fluoride (B91410)HPLC, LC-MSForms highly UV-active derivatives for sensitive detection. researchgate.netnih.gov
N-(tert-Butoxycarbonyl)-L-prolineN-Boc-L-ProlineActivated Carboxylic AcidHPLC, NMRUsed for chromatographic resolution and NMR analysis of diastereomers. nih.gov
α-Cyano-α-fluoro(2-naphthyl)acetic acid2-CFNAActivated Carboxylic AcidNMR, HPLCA fluorinated CDA that can offer superior resolution in ¹⁹F NMR. wikipedia.org
(1R)-(-)-10-Camphorsulfonyl ChlorideCSCSulfonyl ChlorideHPLC, X-ray CrystallographyCan form crystalline derivatives suitable for X-ray analysis.

Derivatization for Mechanistic Probes and Labeled Analogues

The derivatization of this compound is also a crucial strategy for synthesizing molecular probes and labeled analogues. These modified versions of the parent molecule are indispensable tools for investigating reaction mechanisms, understanding metabolic pathways, and studying ligand-receptor interactions.

Mechanistic Probes

By introducing specific functional groups onto the amine, researchers can create probes that help elucidate chemical or biological processes. For example, attaching a bulky substituent could probe the steric constraints of an enzyme's active site or a catalyst's coordination sphere. Alternatively, incorporating a photolabile group could allow for the controlled release of the amine at a specific time and location, enabling detailed kinetic studies.

Labeled Analogues

A significant application of derivatization is the introduction of isotopic labels. These labels, which can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C, ¹⁸F), allow the molecule to be tracked and quantified in complex environments.

Stable Isotope Labeling: Replacing one or more atoms of this compound with their heavier stable isotopes does not significantly alter the molecule's chemical properties. However, these labeled analogues can be distinguished by mass spectrometry (MS) or NMR spectroscopy. This is particularly useful in quantitative proteomics, metabolomics, and as internal standards in analytical chemistry. For instance, a deuterated (²H) or ¹³C-labeled version of this compound could be synthesized and used to accurately quantify the unlabeled compound in a biological sample via LC-MS.

Radioisotope Labeling: Introducing a radioactive isotope allows for highly sensitive detection using techniques like positron emission tomography (PET) or autoradiography. If the fluorine atom in this compound were replaced with the positron-emitting isotope ¹⁸F (with a half-life of approximately 110 minutes), the resulting molecule, [(1R,2R)-2-¹⁸F]Fluorocyclohexanamine, could serve as a PET imaging agent. Such agents are invaluable in biomedical research and clinical diagnostics for visualizing and quantifying biological processes in vivo. Derivatization of the amine group in this radiolabeled tracer could further modify its biological properties, such as its ability to cross the blood-brain barrier or its affinity for a specific protein target.

The synthesis of these labeled analogues often involves multi-step processes where the isotopic label is incorporated at a strategic point in the synthetic route, followed by derivatization of the amine if required for the final application.

Table 2: Examples of Derivatization for Labeled Analogues of this compound

Label TypeIsotopeDerivatization ApproachPotential ApplicationDetection Method
Stable Isotope²H (Deuterium)Reductive amination using a deuterated reducing agent to form an N-CD₃ group.Internal standard for quantitative mass spectrometry.Mass Spectrometry (MS)
Stable Isotope¹³CAcylation of the amine with a ¹³C-labeled acetyl chloride.Mechanistic studies of enzyme-catalyzed reactions.Nuclear Magnetic Resonance (NMR), MS
Stable Isotope¹⁵NSynthesis starting from an ¹⁵N-labeled precursor.Probing nitrogen metabolism or protein binding.NMR, MS
Radioisotope¹⁸FNucleophilic substitution with [¹⁸F]fluoride on a suitable precursor.In vivo imaging of biological targets.Positron Emission Tomography (PET)
Radioisotope³H (Tritium)Catalytic tritiation of an unsaturated precursor or N-alkylation with a tritiated reagent.Receptor binding assays.Scintillation Counting

Advanced Academic Applications of Chiral Fluorinated Cyclohexanamines in Synthetic Chemistry and Catalysis

(1R,2R)-2-Fluorocyclohexanamine as a Chiral Building Block

The inherent chirality and the presence of a fluorine atom make this compound a valuable starting material for the synthesis of more complex and functionally diverse fluorinated molecules. Its well-defined stereochemistry serves as a scaffold upon which intricate molecular architectures can be constructed with a high degree of stereocontrol.

Role in the Synthesis of Complex Fluorinated Organic Molecules

This compound serves as a crucial starting material for the synthesis of a variety of complex organic molecules where the fluorine atom and the chiral amine are key structural elements. The amine group provides a convenient handle for further functionalization, allowing for the construction of amides, sulfonamides, and other derivatives. These derivatives can then participate in a wide range of chemical transformations, including coupling reactions, cyclizations, and multi-step syntheses.

The strategic placement of fluorine in the cyclohexane (B81311) ring can influence the molecule's conformation and electronic properties, which can be advantageous in designing molecules with specific biological activities or material properties. sigmaaldrich.comnih.gov For instance, the incorporation of this motif can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comnih.gov The synthesis of novel fluorinated analogs of existing bioactive compounds is a common strategy in drug discovery, and this compound provides a direct entry point to a class of such analogs. nih.govbeilstein-journals.org

Construction of Stereogenic Centers Bearing Fluorine Atoms

A significant challenge in synthetic organic chemistry is the precise construction of stereogenic centers, particularly those bearing a fluorine atom. nih.gov this compound, with its pre-defined stereochemistry at the carbon atoms bearing the amine and fluorine, offers a distinct advantage in this regard. The chiral scaffold effectively directs the stereochemical outcome of subsequent reactions, enabling the diastereoselective or enantioselective formation of new stereocenters.

This is particularly relevant in the synthesis of molecules with multiple stereocenters, where controlling the relative and absolute stereochemistry is paramount. By using this compound as a chiral template, chemists can introduce additional stereocenters with a high degree of predictability. For example, reactions at a prochiral center elsewhere in a molecule derived from this amine can be influenced by the existing stereochemistry of the fluorinated cyclohexane ring, leading to a preferred stereoisomer. This substrate-controlled diastereoselection is a powerful tool in asymmetric synthesis.

Chiral Fluorinated Cyclohexanamine Derivatives as Catalysts and Ligands

Beyond their role as chiral building blocks, derivatives of this compound have gained prominence as highly effective catalysts and ligands in a variety of asymmetric transformations. The combination of the rigid chiral backbone and the electronic influence of the fluorine atom can lead to catalysts with enhanced activity and selectivity.

Development of Organocatalysts for Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. Derivatives of this compound have been successfully employed in the development of novel organocatalysts.

For instance, the amine functionality can be readily converted into more complex catalytic moieties, such as thioureas, squaramides, or phosphinamides. These functional groups can act as hydrogen bond donors or Lewis bases, activating substrates and controlling the stereochemical course of reactions. The fluorine atom can influence the acidity and hydrogen-bonding ability of the catalyst, fine-tuning its reactivity and selectivity. Asymmetric phase-transfer catalysis is another area where derivatives of chiral amines have proven to be highly effective. researchgate.net

Below is a table summarizing the application of chiral fluorinated cyclohexanamine derivatives as organocatalysts in selected asymmetric transformations.

Asymmetric TransformationCatalyst TypeSubstrate ScopeEnantioselectivity (ee)
Michael AdditionThiourea Derivativeα,β-Unsaturated KetonesUp to 99%
Aldol (B89426) ReactionProlinamide DerivativeAldehydes and KetonesUp to 98%
Mannich ReactionSquaramide DerivativeImines and NucleophilesUp to 97%

Design of Chiral Ligands for Transition Metal-Catalyzed Reactions

The development of new chiral ligands is crucial for advancing transition metal-catalyzed asymmetric reactions. google.com Derivatives of this compound have been utilized in the design of novel chiral ligands for various transition metals. researchgate.net The amine group can be functionalized with phosphorus, nitrogen, or oxygen-containing moieties to create bidentate or multidentate ligands that can coordinate to a metal center.

The rigid cyclohexane backbone of these ligands helps to create a well-defined and sterically hindered chiral environment around the metal. This steric bulk and the electronic effects of the fluorine atom can significantly influence the enantioselectivity of the catalyzed reaction. beilstein-journals.org These ligands have been successfully applied in a range of important transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. researchgate.net

The table below provides examples of chiral ligands derived from this compound and their applications in transition metal catalysis.

Transition MetalLigand TypeAsymmetric ReactionEnantioselectivity (ee)
RhodiumPhosphine-AmineAsymmetric HydrogenationUp to 99%
PalladiumDiamineAsymmetric Allylic AlkylationUp to 96%
CopperBis(oxazoline)Asymmetric CyclopropanationUp to 94%
IridiumPhosphoramiditeAsymmetric Hydrogenation of IminesUp to 95%

Interdisciplinary Research Paradigms and Future Directions

The application of this compound and its derivatives extends beyond traditional synthetic chemistry, finding utility in interdisciplinary research areas. In medicinal chemistry, the incorporation of this fluorinated motif into drug candidates continues to be a promising strategy for enhancing pharmacological properties. nih.gov In materials science, the unique properties of fluorinated compounds are being explored for the development of advanced materials with tailored characteristics.

Future research in this field will likely focus on several key areas. The development of more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing challenge. Furthermore, the design of new catalysts and ligands based on this scaffold with even higher activity and selectivity will continue to be a major focus. The exploration of these compounds in new and emerging areas of catalysis, such as photoredox catalysis and electrocatalysis, holds significant promise. As our understanding of the subtle effects of fluorine in molecular recognition and reactivity deepens, we can expect to see even more innovative applications of this versatile chiral building block in the years to come.

Computational-Aided Design of Novel Fluorinated Chirons

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding the design of novel chirons and catalysts. For a molecule like this compound, in silico methods such as Density Functional Theory (DFT) are instrumental in elucidating its fundamental characteristics before undertaking complex and resource-intensive laboratory synthesis.

DFT calculations can be employed to determine the most stable conformation of the cyclohexane ring. In the case of this compound, this involves assessing the energetic preference for the chair conformation and the axial versus equatorial positioning of the fluorine and amine substituents. The strong gauche effect between the electronegative fluorine and nitrogen atoms is a critical factor that influences the conformational equilibrium. Computational models can precisely quantify the dihedral angles, bond lengths, and the resulting energetic landscape, which are crucial for designing ligands for asymmetric catalysis or pharmacologically active agents where a specific three-dimensional arrangement is necessary for biological activity.

Furthermore, these computational studies can predict key electronic properties. For instance, the model can calculate the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge on the molecule's surface. This information is vital for understanding potential non-covalent interactions, such as hydrogen bonding, which are central to molecular recognition at a receptor binding site or in a catalyst's active pocket. The calculated pKa value of the amine group, which is lowered by the inductive effect of the adjacent fluorine atom, can also be predicted, providing insight into the molecule's behavior under physiological conditions. nih.gov Comprehensive DFT studies provide a mechanistic understanding that can guide the rational design of new catalysts and reaction pathways. acs.org

Table 1: Predicted Physicochemical Properties of this compound via DFT Calculations

ParameterPredicted Value/InformationSignificance in Design
Conformational Energy Chair conformation is energetically favored.Determines the dominant 3D shape of the molecule.
Substituent Position Diaxial vs. Diequatorial orientation preference.Influences steric interactions and accessibility of functional groups.
C-F Bond Length ~1.40 ÅProvides insight into bond strength and stability.
C-N Bond Length ~1.47 ÅAffects reactivity and interaction with other molecules.
F-C-C-N Dihedral Angle Governed by gauche effect.Critical for defining the spatial relationship between key functional groups.
Molecular Electrostatic Potential (MEP) Negative potential near F and N; positive potential near amine H's.Predicts sites for hydrogen bonding and other intermolecular interactions.
Calculated pKa Lower than non-fluorinated cyclohexanamine.Modulates basicity, affecting solubility and receptor interaction. nih.gov

Exploration of Bioisosteric Replacements using Chiral Fluorinated Motifs

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic character, is a cornerstone of modern drug design. cambridgemedchemconsulting.cominformahealthcare.com The goal is to create a new analog with improved potency, selectivity, pharmacokinetics, or reduced toxicity. estranky.sk Chiral fluorinated motifs, such as the this compound scaffold, are highly valuable in this context due to the unique properties of fluorine. acs.orgnih.gov

The fluorine atom is an excellent bioisostere for hydrogen or a hydroxyl group. researchgate.netcapes.gov.br Replacing a hydrogen atom with fluorine at a site of metabolic attack (e.g., a C-H bond susceptible to oxidation by cytochrome P450 enzymes) can block metabolism, thereby increasing the drug's half-life. When used as a replacement for a hydroxyl group, fluorine can maintain the potential for hydrogen bonding while altering the electronic environment and eliminating the hydrogen-bond donating capability of the -OH group. This can lead to changes in binding affinity and selectivity. researchgate.net

In the this compound structure, the vicinal (adjacent) placement of the amine and fluorine on a rigid chiral scaffold offers a sophisticated bioisosteric replacement for other important structural motifs in medicinal chemistry. For example, this fluorinated amine motif could serve as a conformationally restricted substitute for a more flexible amino alcohol or diamine fragment in a lead compound. The introduction of fluorine lowers the basicity of the amine, which can be a highly desirable modification to improve oral bioavailability and reduce potential off-target effects, such as inhibition of the hERG channel. nih.govnih.gov The defined stereochemistry of the (1R,2R) configuration allows for precise probing of the chiral recognition elements within a biological target. researchgate.net

Table 2: Comparison of this compound as a Bioisosteric Replacement

Parent MoietyBioisosteric ReplacementKey Property ChangesPotential Therapeutic Advantage
Cyclohexanol This compound (as a scaffold component)Introduction of basic center; replacement of H-bond donor (OH) with H-bond acceptor (F).Altered receptor binding interactions; modified solubility profile.
Cyclohexanamine This compoundLowered pKa of the amine; introduction of a polar C-F bond; fixed stereochemistry.Improved membrane permeability; reduced hERG liability; enhanced metabolic stability. nih.govnih.gov
1,2-Amino-alcohol This compound (as a conformationally restricted mimic)Increased lipophilicity; removal of H-bond donor; conformational rigidity.Enhanced binding affinity through conformational pre-organization; improved metabolic profile.

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